benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
Descripción
Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a purine derivative with a complex substitution pattern. Its structure features:
- 1,3-Dimethyl groups on the purine ring, enhancing steric bulk and metabolic stability.
- 2,6-Dioxo groups, contributing to hydrogen-bonding interactions.
- A benzyl ester at position 7, which may act as a prodrug moiety, hydrolyzing to the corresponding carboxylic acid in vivo.
Propiedades
Número CAS |
868213-84-7 |
|---|---|
Fórmula molecular |
C31H31N5O4 |
Peso molecular |
537.62 |
Nombre IUPAC |
benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3 |
Clave InChI |
RGYCPTBCDRYYJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
Benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, particularly its anticancer and anticonvulsant activities, as well as its mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzyl group attached to a purine derivative, which is known for its biological significance in nucleic acids.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor activity. For instance, compounds similar to benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate have shown inhibitory effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Benzyl Purine Derivative | MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Strong Inhibition |
| Benzyl Purine Derivative | HeLa (Cervical Cancer) | 8.12 ± 0.43 | Moderate Inhibition |
These findings suggest that the compound may interfere with cellular proliferation pathways critical for tumor growth.
Anticonvulsant Activity
The anticonvulsant properties of benzyl derivatives have also been highlighted in pharmacological studies. For example, certain N-benzyl derivatives have demonstrated superior anticonvulsant efficacy compared to traditional treatments like phenobarbital.
| Compound | Model | ED50 (mg/kg) | Comparison |
|---|---|---|---|
| N-benzyl 2-amino acetamides | MES Seizure Model | 13-21 | Better than Phenobarbital (22) |
This suggests that modifications in the benzyl structure can enhance anticonvulsant effects, making it a candidate for further research in seizure management.
The biological activities of benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate are likely mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
- Neurotransmitter Modulation : Anticonvulsant activities may be linked to modulation of neurotransmitter systems in the brain.
Case Studies
A study published in a peer-reviewed journal explored the differential expression of kinases in various cancers and the potential for purine derivatives as targeted therapies. The results demonstrated a significant correlation between kinase overexpression and poor survival rates in patients with breast and cervical cancers .
Another investigation focused on the anticonvulsant potential of structurally related compounds. The study confirmed that certain benzyl derivatives displayed enhanced efficacy in reducing seizure frequency compared to standard treatments .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Key structural analogs and their differentiating features are outlined below:
*Estimated based on molecular formula (C31H31N5O4).
Structural and Functional Analysis
Substituent Effects
- Ester vs. Carboxamide : The benzyl ester (target) is more hydrolytically labile than the methyl ester analog , which may influence bioavailability.
- Chlorine vs. Oxygen : Chlorine in N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines enhances reactivity for nucleophilic substitution, unlike the stable dioxo groups in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
